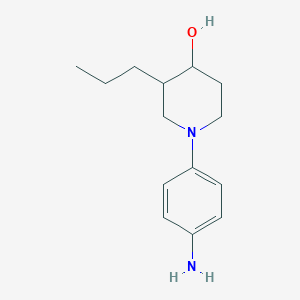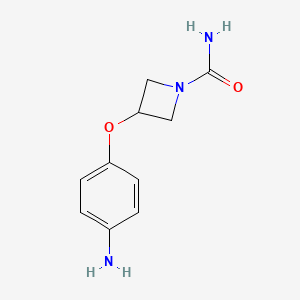
3-(4-氨基苯氧基)氮杂环丁烷-1-甲酰胺
描述
3-(4-Aminophenoxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Aminophenoxy)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminophenoxy)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氮杂环丁烷合成环加成反应
氮杂环丁烷,包括像3-(4-氨基苯氧基)氮杂环丁烷-1-甲酰胺这样的化合物,通常通过[2+2]环加成反应合成。 这种方法是近年来的一项重大进展,它允许生成具有高张力的氮杂环丁烷环,这些环是各种合成应用中有用的中间体 .
金属化氮杂环丁烷的应用
金属化氮杂环丁烷由于其反应性而得到越来越广泛的应用。 它们在更复杂分子的合成中用作中间体,并已用于开发利用其独特化学性质的新反应 .
C(sp3)–H 官能化
使用氮杂环丁烷进行实际的 C(sp3)–H 官能化一直是重点领域,它能够通过修饰碳氢键来生成新的键和官能团。 这种应用在药物化学中对于修饰药效团至关重要 .
用碳亲核试剂开环
像3-(4-氨基苯氧基)氮杂环丁烷-1-甲酰胺这样的氮杂环丁烷可以用碳亲核试剂容易地开环。 这种反应对于生成新的碳碳键非常有价值,并且已应用于各种有机化合物的合成 .
聚合物合成
氮杂环丁烷已应用于聚合物合成,其中它们的张力环可以开环以生成具有独特性质的聚合物。 这种应用对于开发具有特定特性的新材料非常重要 .
STAT3 抑制
已经优化了特定的氮杂环丁烷酰胺作为有效的 STAT3 小分子抑制剂,这在癌症研究和治疗中至关重要。 这些抑制剂可以具有亚微摩尔效力,在开发新的抗癌药物中具有重要意义 .
抗真菌/抗卵菌活性
已经设计和合成了具有羧酰胺片段的新型氮杂环丁烷衍生物,它们表现出抗真菌和抗卵菌活性。 这些化合物针对各种植物病原真菌/卵菌进行评估,表明它们在农业和医药中的潜在应用 .
作用机制
Target of Action
The primary target of 3-(4-Aminophenoxy)azetidine-1-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .
Mode of Action
3-(4-Aminophenoxy)azetidine-1-carboxamide interacts with STAT3 by inhibiting its activity. It binds to STAT3 with high affinity, as confirmed by isothermal titration calorimetry analysis . This binding disrupts the formation of STAT3:STAT3 dimers, a crucial step in the activation of STAT3 .
Biochemical Pathways
The inhibition of STAT3 by 3-(4-Aminophenoxy)azetidine-1-carboxamide affects various biochemical pathways. STAT3 is involved in many cellular processes, including cell growth and differentiation, inflammation, and immune responses . By inhibiting STAT3, the compound can disrupt these processes.
Pharmacokinetics
The compound’s potency against stat3 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of STAT3 by 3-(4-Aminophenoxy)azetidine-1-carboxamide has several molecular and cellular effects. It inhibits constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . Furthermore, treatment of breast cancer cells with this compound inhibits cell growth, colony survival, and induces apoptosis .
生化分析
Biochemical Properties
3-(4-Aminophenoxy)azetidine-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as STAT3, which is involved in cell signaling pathways . The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This interaction disrupts the STAT3 signaling pathway, which is crucial for cell growth and differentiation.
Cellular Effects
The effects of 3-(4-Aminophenoxy)azetidine-1-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of STAT3 by 3-(4-Aminophenoxy)azetidine-1-carboxamide leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound affects gene expression by altering the transcriptional activity of STAT3 target genes, which are involved in various cellular processes such as inflammation and immune response.
Molecular Mechanism
At the molecular level, 3-(4-Aminophenoxy)azetidine-1-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the SH2 domain of STAT3, inhibiting its phosphorylation and dimerization . This inhibition prevents STAT3 from translocating to the nucleus and binding to DNA response elements, thereby blocking the transcription of target genes. The compound’s ability to inhibit STAT3 activity makes it a promising candidate for developing novel anticancer therapeutics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Aminophenoxy)azetidine-1-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to 3-(4-Aminophenoxy)azetidine-1-carboxamide has been observed to result in sustained inhibition of STAT3 activity and prolonged effects on cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-(4-Aminophenoxy)azetidine-1-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits STAT3 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without inducing toxicity.
Metabolic Pathways
3-(4-Aminophenoxy)azetidine-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolism may involve enzymatic modifications that affect its stability and activity . These metabolic pathways can impact the compound’s efficacy and potential side effects, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(4-Aminophenoxy)azetidine-1-carboxamide within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . These interactions influence the compound’s accumulation in target tissues and its overall bioavailability, affecting its therapeutic potential.
Subcellular Localization
3-(4-Aminophenoxy)azetidine-1-carboxamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
3-(4-aminophenoxy)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-1-3-8(4-2-7)15-9-5-13(6-9)10(12)14/h1-4,9H,5-6,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSVKMAZJVBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


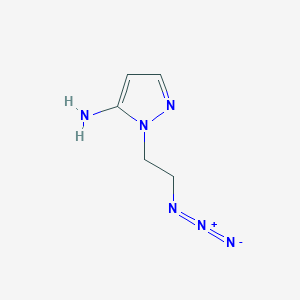
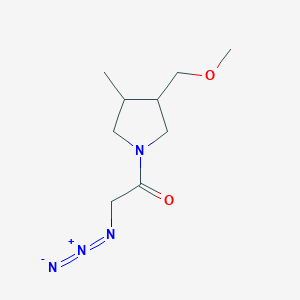
![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)
![3-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491266.png)
![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)
![2-Oxa-7-azaspiro[3.5]nonan-7-amine](/img/structure/B1491269.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491272.png)
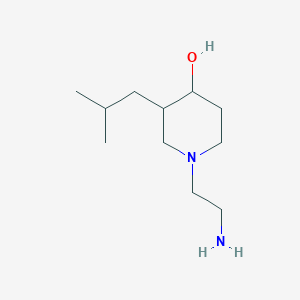
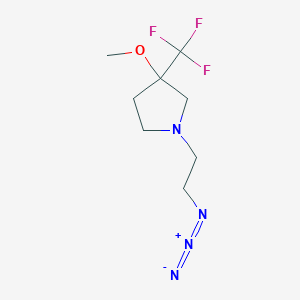
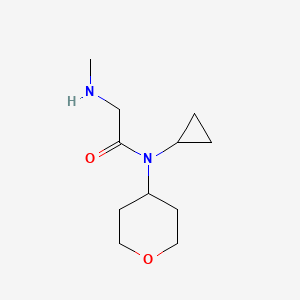

![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
